1-[(4-Chlorophenyl)methyl]benzimidazole
CAS No.: 107456-42-8
Cat. No.: VC7111816
Molecular Formula: C14H11ClN2
Molecular Weight: 242.71
* For research use only. Not for human or veterinary use.
![1-[(4-Chlorophenyl)methyl]benzimidazole - 107456-42-8](/images/structure/VC7111816.png)
Specification
CAS No. | 107456-42-8 |
---|---|
Molecular Formula | C14H11ClN2 |
Molecular Weight | 242.71 |
IUPAC Name | 1-[(4-chlorophenyl)methyl]benzimidazole |
Standard InChI | InChI=1S/C14H11ClN2/c15-12-7-5-11(6-8-12)9-17-10-16-13-3-1-2-4-14(13)17/h1-8,10H,9H2 |
Standard InChI Key | UFLCBIQQTOCIHZ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
1-[(4-Chlorophenyl)methyl]benzimidazole possesses the molecular formula C₁₄H₁₁ClN₂ and a molecular weight of 242.7 g/mol . The core structure consists of a benzimidazole moiety (a bicyclic system with benzene fused to imidazole) substituted at the 1-position by a 4-chlorobenzyl group. The chlorine atom at the para position of the benzyl substituent introduces electron-withdrawing effects, influencing the compound’s electronic distribution and intermolecular interactions.
Table 1: Key Chemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₁ClN₂ |
Molecular Weight | 242.7 g/mol |
CAS Number | 107456-42-8 |
IUPAC Name | 1-[(4-Chlorophenyl)methyl]benzimidazole |
Topological Polar Surface Area | 24.5 Ų (estimated) |
Synthesis and Manufacturing
Conventional Synthesis Routes
Benzimidazole derivatives are typically synthesized via condensation reactions involving ortho-phenylenediamine and carbonyl-containing reagents such as carboxylic acids, aldehydes, or nitriles . For 1-[(4-Chlorophenyl)methyl]benzimidazole, a plausible route involves the reaction of ortho-phenylenediamine with 4-chlorobenzyl chloride under acidic or catalytic conditions.
A modified approach reported by Kathirvelan et al. (2013) employs ammonium chloride in ethanol at 80–90°C to facilitate the coupling of aldehydes with ortho-phenylenediamine, yielding monosubstituted benzimidazoles . Applying this method, 4-chlorobenzaldehyde could serve as the aldehyde precursor, undergoing cyclization with ortho-phenylenediamine to form the target compound.
Green Chemistry Approaches
Recent advancements emphasize solvent-free and catalytic methods. Kidwai et al. (2010) demonstrated the use of ceric ammonium nitrate (CAN) in polyethylene glycol (PEG) as a recyclable catalyst system for benzimidazole synthesis at 50°C, achieving high yields while minimizing environmental impact . Such methods could be adapted for 1-[(4-Chlorophenyl)methyl]benzimidazole to enhance sustainability.
Physicochemical Properties
Solubility and Stability
While specific solubility data for 1-[(4-Chlorophenyl)methyl]benzimidazole remain unreported, analog studies suggest moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and limited solubility in water due to the hydrophobic benzyl and chlorophenyl groups . The compound’s stability under ambient conditions is likely high, as benzimidazoles generally exhibit robust thermal and oxidative resistance.
Spectroscopic Characterization
-
IR Spectroscopy: Expected peaks include N–H stretching (~3300 cm⁻¹), aromatic C–H stretching (~3050 cm⁻¹), and C=N/C=C vibrations (~1600 cm⁻¹) .
-
NMR Spectroscopy: ¹H-NMR would show signals for the benzimidazole protons (δ 7.2–8.3 ppm), the chlorobenzyl methylene group (δ ~4.5 ppm), and aromatic protons of the chlorophenyl ring (δ ~7.3 ppm) .
Pharmacological and Biological Activities
Anti-Inflammatory Applications
Benzimidazoles modulate COX-2 and TNF-α pathways. The chlorophenyl group’s lipophilicity may improve blood-brain barrier permeability, positioning this compound as a candidate for neuroinflammatory disorders .
Industrial and Research Applications
Pharmaceutical Development
1-[(4-Chlorophenyl)methyl]benzimidazole serves as a precursor for Schiff bases and metal complexes, which are explored for enhanced bioactivity. For instance, hydrazide derivatives of similar benzimidazoles demonstrate improved anticancer potency .
Materials Science
The compound’s rigid aromatic structure makes it suitable for designing organic semiconductors or ligands in catalytic systems. Its ability to coordinate metals via the imidazole nitrogen could be exploited in heterogeneous catalysis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume